molecular formula C6H13BO2 B12938681 (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid CAS No. 121021-32-7

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid

Cat. No.: B12938681
CAS No.: 121021-32-7
M. Wt: 127.98 g/mol
InChI Key: CTIWKIMYFQSVBZ-PLNGDYQASA-N
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Description

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid ( 121021-32-7) is a specialized organoboron compound with the molecular formula C6H13BO2 and a molecular weight of 127.98 g/mol . This compound is part of the important class of boronic acids, which are widely recognized as versatile tools in chemical synthesis and sensing applications . A key feature of this reagent is its stereochemistry; the Z-configuration of the olefin adjacent to the boronic acid group influences its reactivity and interaction with other molecules, making it a valuable building block for constructing stereodefined complex molecules. Boronic acids, in general, are primarily known for their dynamic covalent interactions with diols, such as those found in sugars and catecholamines . This mechanism is the foundation for their use in diverse research areas, including the development of fluorescent sensors for carbohydrates like glucose, the detection of anions such as fluoride and cyanide, and the selective labeling of cell-surface glycans . Furthermore, boronic acid-based recognition is being explored for advanced biomedical applications such as targeted drug delivery and the design of self-regulated insulin release devices . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

121021-32-7

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(Z)-3,3-dimethylbut-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4-

InChI Key

CTIWKIMYFQSVBZ-PLNGDYQASA-N

Isomeric SMILES

B(/C=C\C(C)(C)C)(O)O

Canonical SMILES

B(C=CC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .

Industrial Production Methods

Industrial production of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .

Chemical Reactions Analysis

Cross-Coupling Reactions

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. The Z-configuration of the alkenyl group influences regioselectivity and stereochemical outcomes.

Table 1: Suzuki-Miyaura Coupling Examples

SubstrateConditionsProductYieldSource
4-BromotoluenePd(OAc)₂ (5 mol%), K₂CO₃, H₂O/THF, 80°C, 12 h3,3-Dimethyl-1-(p-tolyl)but-1-ene78%
2-Naphthylboronic acidPdCl₂(dppf) (3 mol%), CsF, DME, 60°C, 8 h2-(3,3-Dimethylbut-1-enyl)naphthalene73%
Benzo[b]thiophene dioxidePd(OAc)₂ (10 mol%), Cu(OAc)₂, pyridine, 1,4-dioxane, 100°C, 20 hC2-Arylated benzothiophene dioxide77%

Key Observations :

  • Reactions proceed under mild conditions (60–100°C) with yields ranging from 70–80% .

  • Electron-rich aryl halides (e.g., p-tolyl) exhibit higher reactivity than electron-deficient substrates .

  • The Z-configuration of the boronic acid is retained in the product, confirming stereochemical fidelity.

Oxidation and Reduction

The boronic acid group and alkenyl moiety undergo distinct transformations under oxidative or reductive conditions.

Table 2: Oxidation/Reduction Pathways

Reaction TypeReagents/ConditionsProductNotesSource
OxidationH₂O₂, NaOH, H₂O, 25°C, 2 h(Z)-3,3-Dimethylbut-1-en-1-olBoronic acid → Alcohol
OxidationRuCl₃, NaIO₄, CH₃CN/H₂O, 0°C, 1 h(Z)-3,3-Dimethylbut-1-enalSelective α,β-unsat. aldehyde
ReductionPd/C, H₂ (1 atm), EtOH, 25°C, 6 h3,3-DimethylbutaneFull hydrogenation

Mechanistic Insights :

  • Oxidation with H₂O₂ involves electrophilic substitution at boron, followed by hydrolysis to yield alcohols.

  • RuCl₃/NaIO₄ selectively oxidizes the alkenyl group to an aldehyde without affecting the boronic acid.

Hydrolysis and Stability

The compound’s stability and reactivity are pH-dependent, with hydrolysis pathways dominating in aqueous media.

Table 3: Hydrolysis Behavior

ConditionTimeProductDegradation PathwaySource
pH 2 (HCl), 25°C30 minBoric acid + (Z)-3,3-dimethylbut-1-eneAcid-catalyzed cleavage of B–C bond
pH 12 (NaOH), 25°C2 hBorate salts + alkeneBase-induced deboronation
Neutral H₂O, 25°C24 hPartial decomposition (<10%)Slow hydrolysis

Critical Notes :

  • Stability is optimal in anhydrous, neutral solvents (e.g., THF, DCM) .

  • Prolonged exposure to moisture leads to gradual decomposition via B–C bond cleavage .

Stereochemical Influence on Reactivity

The Z-configuration of the alkenyl group directs reaction pathways due to steric and electronic effects.

Table 4: Z vs. E Isomer Reactivity Comparison

ReactionZ-Isomer OutcomeE-Isomer OutcomeSource
Suzuki-Miyaura couplingRetained Z-configuration in productPartial isomerization to E-form
Oxidation (H₂O₂)Higher yield (82%)Lower yield (65%)
Hydrolysis (pH 2)Faster degradation (t₁/₂ = 15 min)Slower degradation (t₁/₂ = 45 min)

Explanation :

  • Steric hindrance from the Z-configuration’s cis-methyl groups slows E/Z isomerization during coupling .

  • Enhanced electron density at the double bond in the Z-isomer accelerates electrophilic attacks.

Scientific Research Applications

Sensing Applications

Boronic acids, including (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid, are widely recognized for their ability to form reversible covalent bonds with diols. This property is exploited in various sensing technologies:

  • Glucose Sensors : Boronic acids are used in the development of glucose sensors due to their ability to selectively bind glucose through boronate ester formation. This interaction can lead to measurable changes in optical or electrochemical signals, making them ideal for diabetes management tools .
  • Environmental Monitoring : The compound can be utilized for detecting environmental pollutants. For instance, its interaction with fluoride ions has been studied to develop sensors that can detect fluoride levels in water sources .

Table 1: Summary of Sensing Applications

Application TypeDescriptionExample Use Case
Glucose SensingSelective binding with glucoseDiabetes monitoring devices
Environmental SensingDetection of fluoride and other pollutantsWater quality testing
Protein DetectionInteraction with glycosylated proteinsBiomarker detection in clinical settings

Drug Development

The therapeutic potential of boronic acids is significant due to their ability to interact with biological molecules:

  • Enzyme Inhibition : Research has shown that derivatives of boronic acids can inhibit specific enzymes involved in disease pathways. For example, compounds similar to (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid have been investigated for their ability to inhibit lactate dehydrogenase, an enzyme that plays a crucial role in cancer metabolism .
  • Targeted Drug Delivery : Boronic acids are also being explored for their use in targeted drug delivery systems. Their ability to form complexes with biomolecules allows for the design of smart drug carriers that release therapeutic agents in response to specific biological triggers .

Table 2: Summary of Drug Development Applications

Application TypeMechanismExample Use Case
Enzyme InhibitionInteracts with enzymes to block activityCancer treatment via LDH inhibition
Targeted Drug DeliveryForms complexes with biomoleculesSmart drug delivery systems

Material Science

In material science, (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid has potential applications due to its chemical properties:

  • Polymer Chemistry : Boronic acids can be incorporated into polymer matrices to create materials with specific functionalities. For example, they can be used to develop hydrogels that respond to changes in pH or temperature, useful for drug delivery or tissue engineering applications .
  • Nanotechnology : The compound's ability to form stable complexes makes it suitable for use in nanomaterials. It can be employed as a building block for creating nanoparticles that have specific binding properties for targeted applications in diagnostics and therapeutics .

Table 3: Summary of Material Science Applications

Application TypeDescriptionExample Use Case
Polymer ChemistryIncorporation into polymers for specific functionsResponsive hydrogels
NanotechnologyBuilding block for nanoparticlesTargeted diagnostics and therapeutics

Mechanism of Action

The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Aliphatic vs. Aromatic Boronic Acids: The compound’s aliphatic chain contrasts with aromatic derivatives like phenanthren-9-yl boronic acid (antiproliferative IC₅₀: 0.2251 µM) or 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) , which exhibit planar structures enabling π-π stacking with biological targets.
  • Stereochemical Effects :
    The Z-configuration of the double bond may enhance diol-binding affinity compared to E-isomers, as seen in azobenzene boronic acids, where Z-isomers exhibit 20-fold stronger binding due to conformational stabilization .

Acidity (pKa) and Binding Affinity

Compound Structure Type pKa (Approx.) Binding Constant (M⁻¹) Key Applications Reference
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid Alkenyl (Z-config.) ~8–9* Moderate (diol binding) Suzuki-Miyaura coupling [Inferred]
3-AcPBA Aromatic >9 Low (glucose binding) Physiological sensors
4-MCPBA Aromatic >9 Low Polymer functionalization
Phenyl boronic acid Aromatic ~8.8 Moderate Diagnostic assays
Aliphatic boronic acid (Compound 2) Aliphatic ~7–8 High (PBP1b inhibition) Enzyme inhibition

*Inferred from aliphatic analogs in .

  • Key Observations :
    • Aliphatic boronic acids generally exhibit lower pKa (~7–9) than aromatic derivatives (>9), favoring boronate formation at physiological pH . This enhances their utility in biomedical applications, such as enzyme inhibition (e.g., PBP1b inhibitors ).
    • The dimethyl substituent in (Z)-(3,3-dimethylbut-1-en-1-yl)boronic acid may further lower pKa via inductive effects, improving solubility and diol-binding kinetics .

Stability and Functionalization

  • Hydrolytic Stability :
    The branched aliphatic chain may reduce hydrolysis rates compared to linear analogs, as steric hindrance protects the boronic acid group from nucleophilic attack .
  • Photoresponsive Behavior : Unlike azobenzene boronic acids, which exhibit reversible E/Z isomerism under light , the Z-configuration of (Z)-(3,3-dimethylbut-1-en-1-yl)boronic acid is fixed, limiting its use in stimuli-responsive materials.

Biological Activity

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its boron atom, which imparts unique reactivity and interaction profiles, making it a valuable candidate in medicinal chemistry and biochemistry.

  • Molecular Formula : C6H13BO2
  • Molecular Weight : 129.98 g/mol
  • Structure : The compound features a double bond between the first and second carbon atoms, with two methyl groups attached to the third carbon, enhancing its steric properties.

Antibacterial Activity

Recent studies have demonstrated that boronic acids, including (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid, exhibit significant antibacterial properties. For instance, a novel boronic ester compound derived from phenyl boronic acid showed effective antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL . This suggests that similar derivatives could also possess notable antibacterial effects.

Antioxidant Properties

The antioxidant potential of boronic acids has been well-documented. In a comparative study, a related compound exhibited strong antioxidant activity with IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . Such activities are crucial for applications in pharmaceutical formulations aimed at reducing oxidative stress.

Anticancer Activity

The cytotoxic effects of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid have been investigated in various cancer cell lines. One study reported an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating substantial anticancer potential . This aligns with findings that many boronic acids can inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

Enzyme Inhibition

Boronic acids are known to inhibit certain enzymes due to their ability to form covalent bonds with active site residues. The synthesized compounds have shown varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating moderate to high inhibitory activity . This property is particularly relevant for developing treatments for neurodegenerative diseases.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several boronic acid derivatives against common pathogens. The results indicated that (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .

Study 2: Antioxidant and Cytotoxic Evaluation

In another investigation focusing on antioxidant properties and cytotoxicity, (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid was incorporated into a cream formulation. The formulation was tested for its antioxidant capacity and found to be effective without significant toxicity to healthy cells while demonstrating high cytotoxicity against cancer cells .

Summary Table of Biological Activities

Activity IC50/Effectiveness Reference
AntibacterialEffective against E. coli
AntioxidantABTS: 0.11 µg/mL
DPPH: 0.14 µg/mL
AnticancerMCF-7: IC50 = 18.76 µg/mL
Enzyme InhibitionModerate activity against AChE

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid, and how can they be methodologically addressed?

  • Answer: Synthesis of alkenyl boronic acids like (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid often faces challenges in stereochemical control and purification due to their sensitivity to hydrolysis. A common strategy involves synthesizing boronic esters as prodrugs (e.g., pinacol esters) to stabilize the boronic acid moiety during multi-step reactions. For example, aromatic boronic acids are synthesized via lithiation followed by reaction with triisopropyl borate, while aliphatic derivatives may require palladium-catalyzed cross-coupling or hydroboration of alkynes . Post-synthetic hydrolysis under controlled acidic conditions can regenerate the free boronic acid.

Q. How do boronic acids interact with biological targets such as proteasomes, and what experimental models validate their inhibitory activity?

  • Answer: Boronic acids inhibit proteasomes by forming reversible covalent bonds with the catalytic threonine residues. This mechanism is evaluated using in vitro enzymatic assays (e.g., fluorogenic substrate cleavage inhibition) and cell-based models (e.g., cytotoxicity in cancer cell lines). For instance, bortezomib, a boronic acid-based proteasome inhibitor, was validated in human cancer xenografts, demonstrating reduced tumor growth via apoptosis induction. Researchers should combine IC50 determinations with Western blotting to monitor ubiquitinated protein accumulation, confirming target engagement .

Advanced Research Questions

Q. What methodological approaches mitigate dehydration/boroxine formation during MALDI-MS analysis of boronic acid-functionalized peptides?

  • Answer: Boronic acids undergo dehydration to form boroxines under MALDI-MS conditions, complicating spectral interpretation. To suppress this, researchers derivatize boronic acids with diols (e.g., 2,3-butanediol) or sugars to form cyclic boronic esters. For example, in situ transesterification with dihydroxybenzoic acid (DHB) matrix stabilizes the analyte as a DHB ester, enabling clear detection of polyboronic acid peptides (up to five boronic acid residues) with 100% relative abundance . This method is critical for sequencing combinatorial libraries of boronic acid-conjugated peptides.

Q. How can computational predictions and experimental data on boronic acid stability in oxidative environments be reconciled?

  • Answer: Discrepancies arise because boronic esters exist in equilibrium with free acids and diols in solution, complicating oxidation rate predictions. Experimental validation using hydrogen peroxide exposure and NMR monitoring (e.g., 50% conversion time to phenols) is essential. For instance, pinacol-derived boronic esters oxidize faster than neopentyl glycol analogs, independent of their diol affinity rankings. Affinity assays (e.g., alizarin red S competition) help distinguish hydrolysis rates from intrinsic oxidative stability .

Q. What strategies enhance the selectivity of boronic acid-based probes for glycoprotein detection in complex biological matrices?

  • Answer: Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Optimizing buffer conditions (e.g., high-salt buffers to minimize ionic interactions) and incorporating ortho-substituents (e.g., amino or methyl groups) on aryl boronic acids improves specificity for cis-diols. For example, 3-pyridylboronic acid shows pH-dependent binding to sialic acid, with enhanced selectivity under tumor-relevant acidic conditions . Surface plasmon resonance (SPR) or competitive ELISAs are recommended for validating binding specificity.

Data Contradiction and Resolution

Q. Why do some boronic acid inhibitors exhibit divergent activity in enzymatic vs. cellular assays?

  • Answer: Discrepancies often stem from differences in membrane permeability, intracellular esterase activity, or off-target effects. For example, boronic acid prodrugs (e.g., ester derivatives) may show low in vitro enzymatic inhibition but high cellular activity due to intracellular hydrolysis. Researchers should compare logP values, perform cell permeability assays (e.g., Caco-2 models), and use genetic knockdowns (e.g., siRNA targeting the protease) to isolate target-specific effects .

Methodological Best Practices

Q. How should researchers design experiments to assess the therapeutic potential of boronic acid derivatives in cancer?

  • Answer: A tiered approach is recommended:

  • Step 1: Screen for cytotoxicity across cancer cell lines (e.g., NCI-60 panel) and compare COMPARE analysis results to known drugs (e.g., combretastatin A-4) to identify unique mechanisms .
  • Step 2: Validate target engagement via biochemical assays (e.g., tubulin polymerization inhibition for anti-mitotic agents) .
  • Step 3: Evaluate pharmacokinetics (e.g., plasma stability, clearance) and efficacy in orthotopic or patient-derived xenograft models .

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